Z-DL-Trp-OH
Overview
Description
Z-DL-Trp-OH, also known as N-benzyloxycarbonyl-DL-tryptophan, is an organic compound with the molecular formula C19H18N2O4. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of a benzyloxycarbonyl (Cbz) protective group. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
N-Cbz-DL-tryptophan, also known as Z-DL-Trp-OH, is a cholecystokinin receptor antagonist . The cholecystokinin receptor plays a crucial role in the regulation of digestion and satiety.
Mode of Action
As an antagonist, N-Cbz-DL-tryptophan binds to the cholecystokinin receptor, preventing the receptor’s activation and thus inhibiting its function . This results in the modulation of digestion and satiety processes.
Biochemical Pathways
N-Cbz-DL-tryptophan is an enantiomer of tryptophan . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that tryptophan, the parent compound, is an essential amino acid that is exclusively obtained via dietary sources . Its levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways .
Result of Action
The molecular and cellular effects of N-Cbz-DL-tryptophan’s action are largely dependent on its role as a cholecystokinin receptor antagonist . By inhibiting the function of this receptor, N-Cbz-DL-tryptophan can modulate digestion and satiety processes.
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of N-Cbz-DL-tryptophan. For instance, the levels of tryptophan in the body, and consequently the levels of N-Cbz-DL-tryptophan, can be influenced by dietary intake .
Biochemical Analysis
Biochemical Properties
N-Cbz-DL-tryptophan interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . The interactions of N-Cbz-DL-tryptophan with these biomolecules are crucial for maintaining neurological function, immunity, and homeostasis in the body .
Cellular Effects
N-Cbz-DL-tryptophan influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Molecular Mechanism
At the molecular level, N-Cbz-DL-tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the synthesis of serotonin through a process that involves the enzyme tryptophan hydroxylase .
Metabolic Pathways
N-Cbz-DL-tryptophan is involved in the metabolic pathways of tryptophan, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Z-DL-Trp-OH typically involves the following steps:
Reaction of DL-tryptophan with chloromethyl phenyl ketone: This step introduces the N-protecting group to DL-tryptophan.
Purification: The resulting product is purified through crystallization or column chromatography to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize degradation .
Chemical Reactions Analysis
Types of Reactions
Z-DL-Trp-OH undergoes various chemical reactions, including:
Oxidation: The indole ring in the tryptophan moiety can be oxidized under specific conditions.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the benzyloxycarbonyl group
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Free tryptophan or its derivatives.
Substitution: Various substituted tryptophan derivatives depending on the reagent used
Scientific Research Applications
Z-DL-Trp-OH has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It serves as a building block for the synthesis of peptide drugs and peptide antibiotics.
Medicine: It is used in the development of therapeutic peptides and as a research tool in studying protein interactions.
Industry: It is employed in the production of peptide-based pharmaceuticals and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
N-carbobenzoxy-L-tryptophan: Similar structure but with L-tryptophan instead of DL-tryptophan.
N-carbobenzoxy-D-tryptophan: Similar structure but with D-tryptophan instead of DL-tryptophan.
N-benzyloxycarbonyl-L-phenylalanine: Similar protective group but with phenylalanine instead of tryptophan
Uniqueness
Z-DL-Trp-OH is unique due to its DL-configuration, which allows for the study of both enantiomers of tryptophan. This dual configuration is valuable in research applications where the effects of both enantiomers need to be investigated. Additionally, the benzyloxycarbonyl protective group provides stability and selectivity in synthetic reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFYYVVAXRMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294784 | |
Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13058-16-7, 7432-21-5 | |
Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13058-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Benzyloxycarbonyl-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7432-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521831 | |
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Record name | 13058-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.666 | |
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